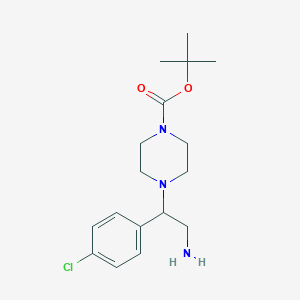
2-(N-Boc-piperazino)-2-(4-chlorophenyl)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(N-Boc-piperazino)-2-(4-chlorophenyl)ethylamine is a useful research compound. Its molecular formula is C17H26ClN3O2 and its molecular weight is 339.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(N-Boc-piperazino)-2-(4-chlorophenyl)ethylamine is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a chlorophenyl group, and a Boc (tert-butoxycarbonyl) protecting group, which may influence its pharmacological properties and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl group may enhance its binding affinity and alter its reactivity compared to similar compounds.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of piperazine have shown promising results against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G0-G1 phase, suggesting that this compound may similarly affect cancer cell viability.
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(N-Boc-piperazino)-2-phenylethylamine | MCF-7 | 0.65 | Apoptosis induction |
| 1,2,4-Oxadiazole Derivatives | U-937 | 0.38 | Cell cycle arrest |
| Pyrimidine-4-carboxamides | CEM-13 | 0.25 | Inhibition of NAPE-PLD |
Pharmacological Studies
Pharmacological evaluations have demonstrated that the compound exhibits selective inhibition of certain biological pathways, potentially linked to its structure. The Boc protecting group enhances stability and bioavailability, while the chlorophenyl moiety may influence interaction dynamics with target proteins.
Case Studies
- Study on Piperazine Derivatives : A study focusing on various piperazine derivatives showed that those with halogen substitutions exhibited increased potency against cancer cell lines. The study highlighted that the introduction of chlorine in the phenyl group significantly improved the compound's efficacy in inducing apoptosis in MCF-7 cells.
- Structure-Activity Relationship (SAR) : Research on SAR indicated that modifications in the piperazine ring and substituents on the aromatic system could lead to enhanced biological activity. Specifically, the presence of electron-withdrawing groups like chlorine was found to be beneficial for anticancer activity.
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-amino-1-(4-chlorophenyl)ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15(12-19)13-4-6-14(18)7-5-13/h4-7,15H,8-12,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRIFGCXKYIGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














